nor-6alpha-Oxycodol CAS number and molecular weight
nor-6alpha-Oxycodol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-6α-Oxycodol is a metabolite of the potent opioid analgesic, oxycodone. As a compound structurally similar to known opioids, it is a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. This technical guide provides a comprehensive overview of nor-6α-Oxycodol, including its chemical properties, metabolic formation, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study of opioid metabolism and the development of novel analgesic compounds.
Chemical and Physical Properties
Nor-6α-Oxycodol is an analytical reference material, recognized as a metabolite of oxycodone.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116499-16-2 | [1] |
| Molecular Formula | C₁₇H₂₁NO₄ | [1] |
| Molecular Weight | 303.4 g/mol | [1] |
| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Metabolic Pathway of Oxycodone
Nor-6α-Oxycodol is formed as a metabolite in the complex metabolism of oxycodone. The metabolic pathway of oxycodone primarily occurs in the liver and involves several enzymatic processes, including N-demethylation and 6-keto reduction.
The diagram below illustrates the metabolic conversion of oxycodone, highlighting the formation of its various metabolites, including nor-6α-Oxycodol.
Signaling Pathways
Given its structural similarity to oxycodone and other opioids, nor-6α-Oxycodol is presumed to exert its pharmacological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary opioid receptors are mu (µ), delta (δ), and kappa (κ). While specific binding affinities and functional activities for nor-6α-Oxycodol are not extensively documented in publicly available literature, the general signaling cascade initiated by opioid receptor agonists is well-established.
The binding of an opioid agonist to its receptor triggers a conformational change, leading to the activation of intracellular signaling pathways. This typically involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
The following diagram illustrates the general signaling pathway for a mu-opioid receptor agonist.
Experimental Protocols
The detection and quantification of nor-6α-Oxycodol in biological matrices are crucial for pharmacokinetic and toxicological studies. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and sensitive technique.
Quantification of nor-6α-Oxycodol in Human Blood by LC-MS/MS
This protocol is based on a validated method for the sensitive detection of oxycodone and its metabolites in human blood.[2]
4.1.1. Sample Preparation: Solid Phase Extraction (SPE)
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Condition a Bond Elut Certify SPE column.
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Load 0.5 mL of the blood sample onto the column.
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Wash the column to remove interfering substances.
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Elute the analytes from the column.
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Evaporate the eluate to dryness.
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Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
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Liquid Chromatography: Utilize a UPLC® I-class system or equivalent.
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Mass Spectrometry: Employ a Waters Xevo TQD or a comparable tandem mass spectrometer.
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Method Validation: The method should be validated according to established guidelines, such as those from the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.
4.1.3. Quantitative Data
The following table summarizes typical validation parameters for such a method.[2]
| Parameter | Typical Value |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5–25 ng/mL |
| Precision | 2.90–17.3% |
| Bias | < 15% |
The workflow for this analytical protocol is visualized in the diagram below.
Chemical Synthesis of nor-Oxycodone Derivatives
4.2.1. Organophotocatalytic N-Demethylation of Oxycodone
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Reaction Setup: A continuous flow photoreactor equipped with visible light LEDs is utilized.
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Reagents:
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Oxycodone
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Rose Bengal (as an inexpensive and readily available photocatalyst)
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Molecular oxygen (as the terminal oxidant)
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Procedure: The reaction is performed under continuous flow conditions with optimized residence time and temperature.
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Workup: The process is followed by an acidic hydrolysis and a simple acid-base workup to isolate the noroxycodone hydrochloride salt in good yield and purity.
Conclusion
Nor-6α-Oxycodol is an important metabolite of oxycodone, and its study is integral to understanding the overall pharmacology and toxicology of its parent compound. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working in the field of opioid analysis and development. Further research into the specific pharmacological profile of nor-6α-Oxycodol, including its opioid receptor binding affinities and functional activities, will be crucial in fully elucidating its role and potential effects.
